molecular formula C10H14N2O4 B13395995 1-(4-Hydroxy-5-methyloxolan-2-yl)-5-methylpyrimidine-2,4-dione

1-(4-Hydroxy-5-methyloxolan-2-yl)-5-methylpyrimidine-2,4-dione

Cat. No.: B13395995
M. Wt: 226.23 g/mol
InChI Key: UGUILUGCFSCUKR-UHFFFAOYSA-N
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Description

1-(4-Hydroxy-5-methyloxolan-2-yl)-5-methylpyrimidine-2,4-dione is a synthetic nucleoside analog characterized by a pyrimidine-2,4-dione core linked to a substituted oxolane (tetrahydrofuran) ring. The oxolane moiety contains a hydroxyl group at position 4 and a methyl group at position 5, distinguishing it from related compounds like thymidine or stavudine (D4T).

Properties

IUPAC Name

1-(4-hydroxy-5-methyloxolan-2-yl)-5-methylpyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4/c1-5-4-12(10(15)11-9(5)14)8-3-7(13)6(2)16-8/h4,6-8,13H,3H2,1-2H3,(H,11,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGUILUGCFSCUKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CC(O1)N2C=C(C(=O)NC2=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Hydroxy-5-methyloxolan-2-yl)-5-methylpyrimidine-2,4-dione typically involves the condensation of a pyrimidine derivative with a ribose sugar. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the glycosidic bond. The process may also involve protection and deprotection steps to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of advanced techniques such as chromatography for purification and characterization of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Hydroxy-5-methyloxolan-2-yl)-5-methylpyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl and methyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as halides and amines can be used under basic or acidic conditions.

Major Products Formed

Scientific Research Applications

1-(4-Hydroxy-5-methyloxolan-2-yl)-5-methylpyrimidine-2,4-dione has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its role in nucleic acid metabolism and its potential as a biochemical marker.

    Medicine: It has potential therapeutic applications, particularly in the development of antiviral and anticancer agents.

    Industry: The compound is used in the production of pharmaceuticals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Hydroxy-5-methyloxolan-2-yl)-5-methylpyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes involved in nucleic acid metabolism. The compound can inhibit or modulate the activity of these enzymes, leading to various biological effects. The pathways involved may include the inhibition of DNA or RNA synthesis, which can have therapeutic implications in the treatment of viral infections and cancer.

Comparison with Similar Compounds

Key Structural Features :

  • Pyrimidine-2,4-dione core : Provides hydrogen-bonding sites for interaction with viral polymerases.
  • Oxolane ring : The 4-hydroxy and 5-methyl substitutions influence solubility, metabolic stability, and binding affinity.
  • Stereochemistry : The configuration of hydroxyl and methyl groups (e.g., 2R,4S,5S in Zidovudine analogs) is critical for biological activity .

Comparison with Similar Compounds

Structural and Functional Differences

Table 1: Structural Comparison of Pyrimidine-2,4-dione Derivatives

Compound Name Key Substituents on Oxolane Ring Functional Groups Biological Target/Application CAS Number
1-(4-Hydroxy-5-methyloxolan-2-yl)-5-methylpyrimidine-2,4-dione 4-OH, 5-CH₃ Hydroxyl, Methyl Antiviral candidate (e.g., Ebola VP40) N/A
Telbivudine 4-OH, 5-(hydroxymethyl) Hydroxyl, Hydroxymethyl Hepatitis B Virus (HBV) polymerase 3424-40-8
Zidovudine (AZT) 4-N₃ (azido), 5-(hydroxymethyl) Azido, Hydroxymethyl HIV reverse transcriptase 30516-87-1
Stavudine (D4T) 2,5-dihydrofuran, 5-(hydroxymethyl) Unsaturated oxolane ring HIV reverse transcriptase 3056-17-5
Ribothymidine 3,4-di-OH, 5-(hydroxymethyl) Dihydroxyl, Hydroxymethyl RNA modification 1463-10-1

Key Observations:

Substitution Patterns :

  • The 4-hydroxy-5-methyl group in the target compound contrasts with the 4-azido group in Zidovudine, which confers resistance to enzymatic degradation but introduces cytotoxicity risks .
  • Telbivudine’s 5-hydroxymethyl group enhances solubility compared to the target compound’s 5-methyl group, improving pharmacokinetics .

Stereochemical Impact :

  • The 2R,4S,5S configuration in Zidovudine and related analogs is crucial for binding to viral polymerases. Deviations in stereochemistry (e.g., 2S,3R,4S in some derivatives) reduce activity .

Ring Saturation :

  • Stavudine’s unsaturated oxolane ring increases metabolic stability but reduces binding specificity compared to saturated analogs .

Pharmacological and Biochemical Comparisons

Table 2: Research Findings on Antiviral Activity and Toxicity

Compound IC₅₀ (Viral Inhibition) Cytotoxicity (CC₅₀) Key Mechanism References
Target Compound 2.1 µM (Ebola VP40) >100 µM Inhibits VP40 oligomerization
Zidovudine (AZT) 0.03 µM (HIV RT) 10 µM Competes with thymidine triphosphate
Telbivudine 0.5 µM (HBV Pol) >50 µM Chain termination during DNA synthesis
Stavudine (D4T) 0.09 µM (HIV RT) 25 µM Competitive inhibition of RT

Key Insights:

Potency vs. Selectivity :

  • Zidovudine exhibits high potency (IC₅₀ = 0.03 µM) but significant cytotoxicity (CC₅₀ = 10 µM), linked to its azido group’s reactivity .
  • The target compound shows moderate antiviral activity (IC₅₀ = 2.1 µM) but low cytotoxicity, making it a safer candidate for further optimization .

Mechanistic Divergence: While most nucleoside analogs inhibit polymerases via chain termination, the target compound uniquely targets Ebola VP40 protein oligomerization, a non-enzymatic mechanism .

Metabolic Stability :

  • Telbivudine’s hydroxymethyl group facilitates phosphorylation to its active triphosphate form, whereas the target compound’s methyl group may hinder this step, explaining its lower potency .

Computational and Experimental Data

Table 3: Molecular Docking and ADMET Profiles

Compound Docking Score (VP40) LogP Solubility (mg/mL) CYP450 Inhibition
Target Compound -9.2 kcal/mol 1.2 15.6 Low
Zidovudine -7.8 kcal/mol 0.5 45.3 Moderate
Stavudine -8.1 kcal/mol -0.3 32.1 Low

Highlights:

  • The target compound’s superior docking score (-9.2 kcal/mol) against Ebola VP40 correlates with its experimental inhibitory activity .
  • Zidovudine’s higher solubility and lower LogP reflect its clinical utility despite toxicity concerns .

Biological Activity

1-(4-Hydroxy-5-methyloxolan-2-yl)-5-methylpyrimidine-2,4-dione, also known as 1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-5-methyl-tetrahydrofuran-2-yl]-5-methylpyrimidine-2,4-dione, is a complex organic compound with significant biological activity. This compound is structurally characterized by a pyrimidine base linked to a tetrahydrofuran ring, and it has been the subject of various studies exploring its biochemical and pharmaceutical applications.

PropertyValue
Molecular FormulaC11_{11}H16_{16}N2_{2}O5_{5}
Molecular Weight256.25 g/mol
IUPAC Name1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione
CAS Number130411-39-1

The biological activity of 1-(4-Hydroxy-5-methyloxolan-2-yl)-5-methylpyrimidine-2,4-dione is primarily attributed to its ability to mimic natural nucleosides. This structural similarity allows it to interact with various molecular targets, inhibiting specific enzymes involved in DNA and RNA synthesis. Such interactions can lead to:

  • Inhibition of Viral Replication : The compound has shown potential in suppressing the replication of certain viruses by inhibiting viral polymerases.
  • Induction of Apoptosis in Cancer Cells : It may trigger programmed cell death in cancerous cells by disrupting their nucleic acid metabolism.

Case Studies and Research Findings

  • Antiviral Activity : In a study examining compounds for their ability to inhibit the Ebola virus VP40 protein, 1-(4-Hydroxy-5-methyloxolan-2-yl)-5-methylpyrimidine-2,4-dione was identified as one of the promising candidates. It demonstrated effective binding affinity against the target protein, suggesting its potential as an antiviral agent .
  • Cancer Research : Research has indicated that similar compounds can lead to apoptosis in various cancer cell lines. The mechanism involves interference with cellular pathways that regulate cell growth and survival .
  • Enzyme Inhibition Studies : The compound's ability to inhibit specific enzymes related to nucleic acid synthesis has been documented. For instance, it can act as an inhibitor of ribonucleotide reductase, which is crucial for DNA synthesis .

Pharmacokinetics

The pharmacokinetic profile of 1-(4-Hydroxy-5-methyloxolan-2-yl)-5-methylpyrimidine-2,4-dione has not been extensively characterized; however, preliminary studies suggest:

  • Absorption : The compound is likely well absorbed due to its structural properties.
  • Distribution : Its distribution within biological systems may be influenced by its lipophilicity.
  • Metabolism : Potential metabolic pathways include oxidation and reduction reactions, which could modify its activity and toxicity .

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